1-Iodoethyl isopropyl carbonate

Übersicht

Beschreibung

1-Iodoethyl isopropyl carbonate is a chemical compound with the molecular formula C6H11IO3 and a molecular weight of 258.05 g/mol . It is primarily used as an intermediate in the synthesis of various pharmaceuticals, including broad-spectrum antibiotics such as cefotaxime proxetil . This compound is known for its role in organic synthesis, particularly in the preparation of cephalosporin antibiotics .

Vorbereitungsmethoden

The synthesis of 1-iodoethyl isopropyl carbonate typically involves the reaction of ethyl chloroformate with iodine and isopropyl alcohol under controlled conditions . The process can be summarized as follows:

Radical Chlorination: Ethyl chloroformate undergoes radical chlorination to form 1-chloroethyl chloroformate.

Iodination: The 1-chloroethyl chloroformate is then treated with iodine to produce 1-iodoethyl chloroformate.

Carbonation: Finally, 1-iodoethyl chloroformate reacts with isopropyl alcohol to yield this compound.

Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity levels .

Analyse Chemischer Reaktionen

1-Iodoethyl isopropyl carbonate undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by a nucleophile.

Cross-Coupling Reactions: It can also be used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Hydrolysis: In the presence of water or aqueous base, this compound can hydrolyze to form isopropyl carbonate and iodoethanol.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1-Iodoethyl isopropyl carbonate is primarily utilized as an intermediate in the synthesis of cephalosporin antibiotics, notably cefpodoxime proxetil. The compound's utility stems from its ability to facilitate specific chemical reactions that yield pharmacologically active products.

Synthesis of Cefpodoxime Proxetil

Cefpodoxime proxetil is a third-generation cephalosporin antibiotic used to treat various bacterial infections. The synthesis process often involves:

- Reagents : this compound is reacted with other compounds in the presence of bases such as potassium carbonate or sodium bicarbonate.

- Conditions : Reactions are typically conducted at controlled temperatures (e.g., -15°C) to optimize yields and purity.

For instance, one documented method describes adding this compound to a reaction mixture cooled to -15°C and maintaining stirring for several minutes. This approach ensures high purity and yield, making it suitable for industrial-scale production .

Case Study 1: Industrial Production of Cefpodoxime Proxetil

A recent patent outlines a novel method for synthesizing cefpodoxime proxetil using this compound. The method emphasizes the use of a phase transfer catalyst (tetrabutyl ammonium bromide) to enhance reaction efficiency and product yield. The reported yield exceeded 90%, with a purity greater than 98%, demonstrating the compound's effectiveness in large-scale pharmaceutical manufacturing .

Case Study 2: Synthesis Optimization

Research published in pharmaceutical journals highlights the optimization of reaction conditions for synthesizing meropenem proxetil using this compound. By adjusting the stoichiometry and reaction temperature, researchers achieved significant improvements in both yield and stability of the final product . This case illustrates the versatility of this compound in producing complex antibiotic molecules.

Wirkmechanismus

The mechanism of action of 1-iodoethyl isopropyl carbonate primarily involves its role as an intermediate in chemical reactions. It acts as a source of the iodoethyl group, which can be transferred to other molecules through nucleophilic substitution or cross-coupling reactions . The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used.

Vergleich Mit ähnlichen Verbindungen

1-Iodoethyl isopropyl carbonate can be compared with other similar compounds, such as:

1-Chloroethyl isopropyl carbonate: This compound is similar in structure but contains a chlorine atom instead of an iodine atom.

1-Bromoethyl isopropyl carbonate: This compound contains a bromine atom instead of an iodine atom and is used in similar applications.

1-Iodoethyl methyl carbonate: This compound has a methyl group instead of an isopropyl group and is used in the synthesis of different pharmaceuticals.

The uniqueness of this compound lies in its specific reactivity and applications in the synthesis of cephalosporin antibiotics .

Biologische Aktivität

1-Iodoethyl isopropyl carbonate is a compound with significant implications in medicinal chemistry, particularly in the synthesis of prodrugs and its role in enhancing the bioavailability of active pharmaceutical ingredients. This article explores its biological activity, synthesis, and relevant case studies.

This compound (CAS No. 84089-73-6) is synthesized through the reaction of isopropanol with 1-chloroethyl chloroformate, followed by treatment with sodium iodide. This method yields high purity and efficiency, making it suitable for pharmaceutical applications . The compound acts as an acylating agent, facilitating the conversion of various substrates into more bioavailable forms.

Biological Activity

Mechanism of Action :

The primary biological activity of this compound lies in its ability to act as a prodrug precursor. Prodrugs are pharmacologically inactive compounds that undergo metabolic conversion to release the active drug. In the case of cefpodoxime proxetil, this compound enhances oral bioavailability by improving solubility and stability in physiological conditions .

Pharmacokinetics :

Studies have shown that prodrugs derived from this compound exhibit favorable pharmacokinetic profiles. For instance, when used in the synthesis of meropenem proxetil, a total conversion rate of 98% was achieved under optimized conditions, demonstrating its effectiveness as a coupling agent . The hydrolysis of such prodrugs follows first-order kinetics, allowing for predictable release rates of the active drug in vivo .

Case Studies

-

Cefpodoxime Proxetil Synthesis :

- Objective : To evaluate the efficiency of this compound in synthesizing cefpodoxime proxetil.

- Methodology : The synthesis involved reacting cefpodoxime acid with this compound in the presence of a base (Cs2CO3) at low temperatures.

- Results : The reaction yielded high purity cefpodoxime proxetil with minimal by-products, indicating that this compound serves as an effective acylating agent .

- Meropenem Prodrug Development :

Comparative Analysis

| Compound | Synthesis Yield (%) | Stability (HPLC) | Conversion Rate (%) |

|---|---|---|---|

| Cefpodoxime Proxetil | >90 | High | 98 |

| Meropenem Proxetil | >85 | Moderate | 95 |

Eigenschaften

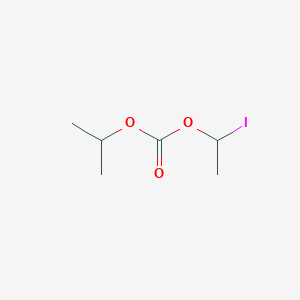

IUPAC Name |

1-iodoethyl propan-2-yl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11IO3/c1-4(2)9-6(8)10-5(3)7/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZVBIIRIWFZJOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)OC(C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451812 | |

| Record name | 1-IODOETHYL ISOPROPYL CARBONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84089-73-6 | |

| Record name | 1-IODOETHYL ISOPROPYL CARBONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.